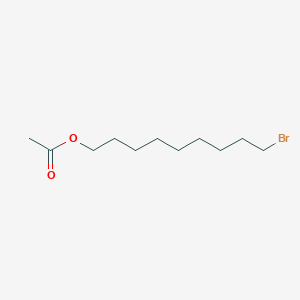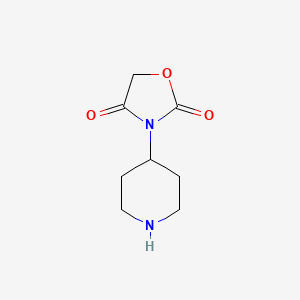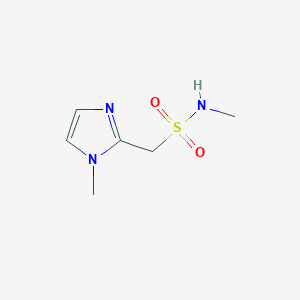
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom at position 1 of the imidazole ring and a methanesulfonamide group attached to the carbon at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide can be achieved through several methods. One common approach involves the methylation of imidazole at the nitrogen atom using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Imidazole+CH3I→N-methylimidazole
Subsequently, the N-methylimidazole undergoes sulfonation with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product:
N-methylimidazole+CH3SO2Cl→this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and sulfonation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
1-Methylimidazole: A simpler derivative with similar basicity but lacking the sulfonamide group.
N-methylimidazole: Similar structure but without the methanesulfonamide group.
2-Methylimidazole: Differently substituted imidazole with distinct chemical properties.
Uniqueness
N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is unique due to the presence of both the methyl and methanesulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H11N3O2S |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
N-methyl-1-(1-methylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-7-12(10,11)5-6-8-3-4-9(6)2/h3-4,7H,5H2,1-2H3 |
InChIキー |
IFJYOOCMULCJOI-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)CC1=NC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B12328557.png)
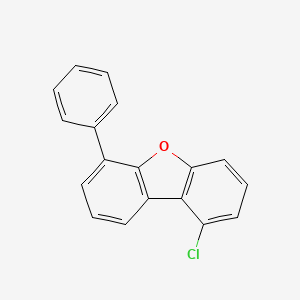
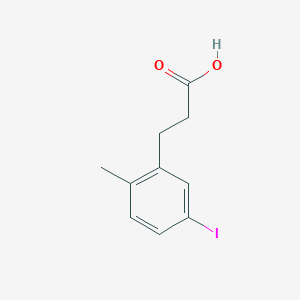
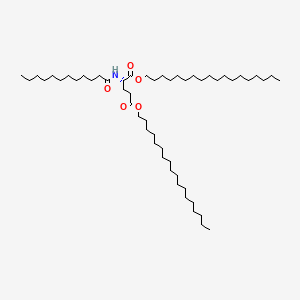
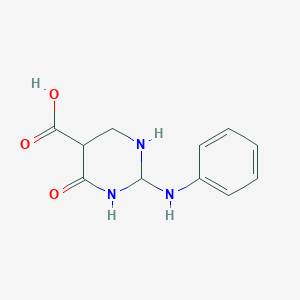
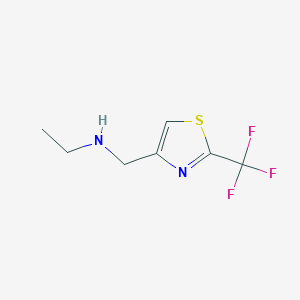
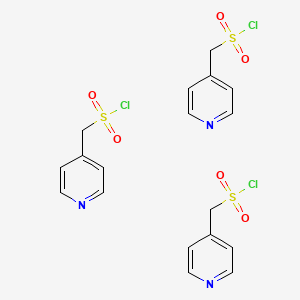


![1,3,2-Dioxaborolane, 2-[5-fluoro-4-(phenylmethoxy)-2-(2,2,2-trifluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12328614.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12328621.png)
